N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound characterized by its sulfonamide, benzo[d]thiazole, and trimethylbenzene groups
Mechanism of Action
Target of Action
The primary targets of this compound are Protein Tyrosine Phosphatase 1B (PTP1B) and Cyclooxygenase-1 (COX-1) . PTP1B is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery . COX-1 is an enzyme that plays a key role in the inflammatory response .
Mode of Action
This compound inhibits PTP1B, thereby enhancing insulin and leptin signaling . It also inhibits COX-1, leading to a reduction in the production of prostaglandins, which are mediators of inflammation .
Biochemical Pathways
The inhibition of PTP1B can lead to enhanced insulin and leptin signaling, which can help regulate glucose homeostasis and energy balance . The inhibition of COX-1 can lead to a reduction in the production of prostaglandins, thereby reducing inflammation .
Result of Action
The inhibition of PTP1B by this compound can lead to improved insulin and leptin signaling, which can potentially be beneficial in the treatment of type II diabetes . The inhibition of COX-1 can lead to a reduction in inflammation, which can be beneficial in the treatment of inflammatory conditions .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is not yet known. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves several steps, beginning with the formation of the benzo[d]thiazole core. This is usually achieved through cyclization reactions involving ortho-aminothiophenols and appropriate aldehydes or ketones. Following this, the resulting benzo[d]thiazole intermediate is subjected to nucleophilic substitution reactions with sulfonamide derivatives. The final step involves the attachment of the 2,4,6-trimethylbenzene group, which can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized conditions to ensure high yield and purity. Commonly, automated systems are employed to maintain precise reaction conditions, such as temperature control, pH adjustment, and solvent management. Advanced purification techniques, including recrystallization and column chromatography, are utilized to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often employ bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation can yield benzo[d]thiazole sulfones, while reduction can produce corresponding amines.
Scientific Research Applications
N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has broad applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator, particularly in studies involving kinases and phosphatases.
Medicine: Explored for its therapeutic potential, especially in the treatment of diseases like cancer and microbial infections due to its ability to interact with biological targets.
Industry: Applied in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Comparing N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide with other benzo[d]thiazole derivatives highlights its uniqueness in terms of substitution patterns and functional groups. Similar compounds include:
N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-benzenesulfonamide
N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-methylbenzenesulfonamide
N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-ethylbenzenesulfonamide
Each of these compounds exhibits distinct reactivity and applications, but the presence of the 2,4,6-trimethylbenzene group in the title compound imparts unique steric and electronic properties that can influence its behavior in chemical and biological systems.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S3/c1-13-10-14(2)21(15(3)11-13)30(26,27)24-16-8-9-18(25)20(12-16)29-22-23-17-6-4-5-7-19(17)28-22/h4-12,24-25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQNPZGSCGMZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.